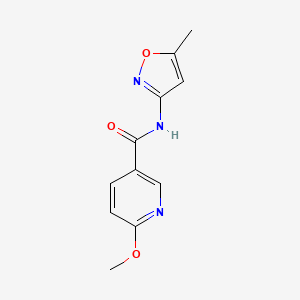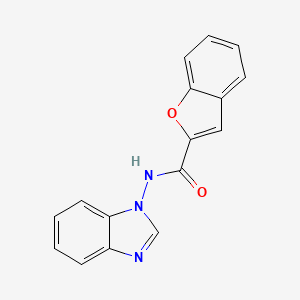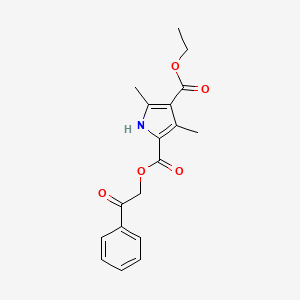
N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide, also known as MI-773, is a small molecule inhibitor that has been extensively studied for its potential as an anti-cancer agent. The compound has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.
Mécanisme D'action
N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide works by inhibiting the interaction between p53 and MDM2, which is a key pathway in the regulation of cell growth and division. Inhibition of this pathway leads to the activation of p53, which is a tumor suppressor protein. Activated p53 induces cell cycle arrest and apoptosis, which ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide has been shown to have a potent anti-cancer effect in preclinical studies. The compound has been shown to induce cell death in a variety of cancer cell lines, including those that are resistant to conventional chemotherapy. N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide has also been shown to have a low toxicity profile, with minimal effects on normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide is its potent anti-cancer effect, which makes it a promising candidate for the treatment of a variety of cancers. Another advantage is its low toxicity profile, which suggests that it may be well-tolerated in patients. One limitation of N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide is its specificity for the p53-MDM2 pathway, which may limit its effectiveness in cancers that do not rely on this pathway for growth and survival.
Orientations Futures
There are several potential future directions for the development of N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide. One direction is the optimization of the compound to improve its potency and selectivity for the p53-MDM2 pathway. Another direction is the evaluation of N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide in combination with other anti-cancer agents, to determine whether it can enhance the effectiveness of existing therapies. Finally, the clinical development of N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide will be an important area of future research, as the compound moves towards approval for use in patients.
Méthodes De Synthèse
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide involves several steps, including the reaction of 5-methyl-3-amino-1,2-oxazole with 2-bromo-1H-indazole to form a key intermediate. This intermediate is then subjected to further reactions to yield the final product, N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide.
Applications De Recherche Scientifique
N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide has been extensively studied for its potential as an anti-cancer agent. The compound has been shown to inhibit the activity of the p53-MDM2 interaction, which is a key pathway in the regulation of cell growth and division. By inhibiting this pathway, N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide is able to induce cell death in cancer cells, while leaving normal cells relatively unaffected.
Propriétés
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-7-6-10(16-18-7)13-12(17)11-8-4-2-3-5-9(8)14-15-11/h2-6H,1H3,(H,14,15)(H,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHMVMADDGKZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester](/img/structure/B7480304.png)
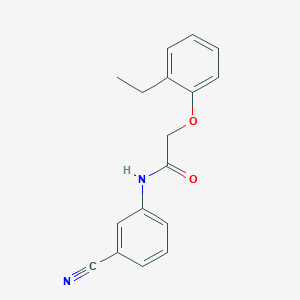
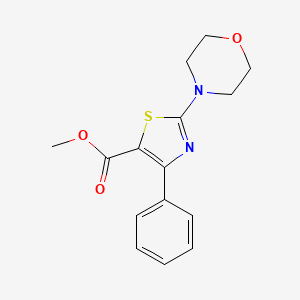
![(2E,5E)-2-(3,3-dimethyl-2-oxobutylidene)-5-[(4-ethylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B7480318.png)
![2-[2-[(4-chlorophenoxy)methyl]-1,3-thiazol-4-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]acetamide](/img/structure/B7480320.png)


![3-[(5-Chloro-2-methoxyphenyl)methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-one](/img/structure/B7480357.png)
![(2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480362.png)
![6-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-2-methyl-4,5-dihydropyridazin-3-one](/img/structure/B7480370.png)
